molecular formula C15H13FN2O2 B3900209 N-[4-(acetylamino)phenyl]-3-fluorobenzamide

N-[4-(acetylamino)phenyl]-3-fluorobenzamide

Cat. No. B3900209
M. Wt: 272.27 g/mol
InChI Key: KTXBQRXVLXBSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-3-fluorobenzamide, also known as AFN-1252, is a novel antibacterial agent that has gained attention for its potential use in treating methicillin-resistant Staphylococcus aureus (MRSA) infections.

Mechanism of Action

N-[4-(acetylamino)phenyl]-3-fluorobenzamide works by targeting the bacterial enzyme FabI, which is involved in fatty acid biosynthesis. Specifically, this compound binds to the active site of FabI and inhibits its activity, leading to a disruption in the synthesis of fatty acids and ultimately bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on bacterial cells, with little to no effect on mammalian cells. This is due to the fact that mammalian cells do not have the same fatty acid biosynthesis pathway as bacteria. Additionally, this compound has been shown to have a low potential for resistance development, as mutations in the FabI enzyme that confer resistance to other antibacterial agents do not confer resistance to this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(acetylamino)phenyl]-3-fluorobenzamide is its high potency against MRSA, which makes it a promising candidate for the treatment of MRSA infections. Additionally, its low potential for resistance development is a significant advantage over other antibacterial agents. However, one limitation of this compound is that it is not effective against all strains of MRSA, and further research is needed to determine its efficacy against other bacterial species.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-3-fluorobenzamide. One area of focus is the development of new formulations of the drug, such as topical creams or inhalers, which could be used to treat infections in different parts of the body. Another area of focus is the investigation of this compound's potential as a treatment for other bacterial infections beyond MRSA, such as tuberculosis or pneumonia. Additionally, researchers are exploring the use of this compound in combination with other antibacterial agents, which may enhance its efficacy against resistant bacterial strains.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-fluorobenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for MRSA infections. One study published in the journal Antimicrobial Agents and Chemotherapy found that this compound was highly effective in killing MRSA in vitro, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. Another study published in the journal PLOS ONE found that this compound was able to eradicate MRSA infections in a mouse model, with no apparent toxicity to the animals.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBQRXVLXBSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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